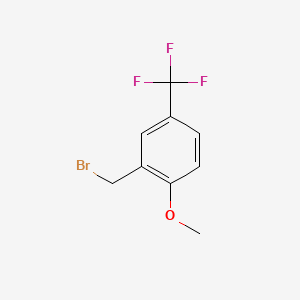

2-Methoxy-5-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKOXCPOSPRGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590700 | |

| Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-88-9 | |

| Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl bromide

Prepared by a Senior Application Scientist

This compound, identified by the CAS Number 685126-88-9 , is a highly functionalized aromatic compound that has emerged as a crucial intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its strategic combination of a reactive benzyl bromide handle, an electron-donating methoxy group, and a powerfully electron-withdrawing trifluoromethyl group endows it with unique chemical properties. This guide provides an in-depth exploration of its synthesis, reactivity, applications, and safe handling, designed for researchers and professionals in drug discovery and chemical development.

The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry.[3][4] Its incorporation into bioactive molecules is a well-established strategy to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[5][6][7] this compound serves as a key reagent for introducing this valuable pharmacophore, alongside a methoxy-substituted phenyl ring, into a diverse range of molecular scaffolds.

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 685126-88-9 | [1][8] |

| Molecular Formula | C₉H₈BrF₃O | [1] |

| Molecular Weight | 269.06 g/mol | [1] |

| Appearance | Light yellow to light brown low melting solid | N/A |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 235.5 ± 40.0 °C (Predicted) | N/A |

| Solubility | Insoluble in water | [1] |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CBr | [8] |

Safety and Handling: A Self-Validating Protocol

Hazard Statement: DANGER. This compound is a corrosive and lachrymatory substance that causes severe skin burns and serious eye damage.[9] All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

Engineering Controls: Use in a well-ventilated chemical fume hood to maintain exposure levels below occupational limits. A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected prior to use and replaced if signs of degradation appear.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture. Keep the container tightly sealed.

-

Spill & First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Synthesis and Purification

The most established and logical route to this compound is via the free-radical bromination of the corresponding toluene precursor, 2-Methoxy-5-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for benzylic bromination of activated toluene derivatives.[10][11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methoxy-5-(trifluoromethyl)toluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Solvent Addition: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (sufficient to dissolve the starting material, approx. 0.2 M concentration).

-

Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be further promoted by irradiation with a floodlight.[11]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the benzylic methyl singlet (around 2.4 ppm) and the appearance of the benzylic methylene singlet (around 4.5 ppm) indicates conversion. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, a low-melting solid, can often be purified by recrystallization from a suitable solvent system (e.g., hexanes). If necessary, flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) will yield the pure product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its function as an electrophile in nucleophilic substitution reactions (Sₙ2). The benzylic carbon is highly activated towards nucleophilic attack due to the stability of the ensuing transition state, which is stabilized by the adjacent aromatic ring. The bromide ion is an excellent leaving group.

Caption: General Sₙ2 alkylation reaction with various nucleophiles.

This reagent is an excellent choice for the alkylation of a wide variety of nucleophiles, including:

-

N-Alkylation: Primary and secondary amines react readily to form secondary and tertiary amines, respectively.[12] This is a common step in pharmaceutical synthesis to append the benzyl moiety to a nitrogen-containing core.

-

O-Alkylation: Alcohols and phenols can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the corresponding ethers.

-

S-Alkylation: Thiols are readily alkylated to form thioethers.

-

C-Alkylation: Soft carbon nucleophiles, such as enolates derived from malonic esters or β-ketoesters, can be alkylated to form new carbon-carbon bonds.[13]

Analytical Characterization

The structure of this compound can be unequivocally confirmed using a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.5-6.9 ppm (m, 3H, Ar-H): Complex multiplet signals corresponding to the three aromatic protons. δ ~4.5 ppm (s, 2H, -CH₂Br): A characteristic singlet for the benzylic methylene protons. δ ~3.9 ppm (s, 3H, -OCH₃): A singlet for the methoxy protons. |

| ¹³C NMR | δ ~158-110 ppm: Signals for the aromatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. δ ~124 ppm (q, ¹JCF ≈ 272 Hz): Signal for the CF₃ carbon.[14][15] δ ~56 ppm: Signal for the methoxy carbon (-OCH₃). δ ~30 ppm: Signal for the benzylic carbon (-CH₂Br). |

| ¹⁹F NMR | δ ~ -63 ppm (s, 3F): A single, sharp signal for the three equivalent fluorine atoms of the CF₃ group.[14][16] |

| Mass Spec (MS) | [M]+•: Isotopic pattern characteristic of a monobrominated compound (peaks at m/z 268 and 270 in ~1:1 ratio). |

Conclusion

This compound is a powerful and versatile reagent for synthetic chemistry. Its utility is primarily derived from its ability to act as an efficient electrophile for introducing the 2-methoxy-5-(trifluoromethyl)benzyl group into target molecules. The presence of the trifluoromethyl group, in particular, makes this building block highly valuable for drug discovery programs aiming to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[3][6] A thorough understanding of its properties, synthetic route, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.

References

-

The Crucial Role of 3-(Trifluoromethyl)benzyl Bromide in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). Retrieved January 12, 2026, from [Link]

-

Supporting Information for "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). dCollection. Retrieved January 12, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Supporting Information for "A series of novel BF2-azadipyrromethene complexes: synthesis, structure and properties". (n.d.). Retrieved January 12, 2026, from [Link]

-

2-methoxy-5-(trifluoromethoxy)benzyl bromide (C9H8BrF3O2). (n.d.). PubChem Lite. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- CN107098791B - Preparation method of benzyl bromide. (n.d.). Google Patents.

-

This compound. (n.d.). Chongqing Chemdad Co. Retrieved January 12, 2026, from [Link]

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

-

Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 8. 685126-88-9|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts | MDPI [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl bromide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key organic intermediate characterized by its trifluoromethyl and methoxy-substituted benzene ring, coupled with a reactive benzyl bromide moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physical properties, safety considerations, and synthetic applications of this versatile reagent, designed to empower researchers in their drug discovery and development endeavors.

It is important to note that while this guide consolidates the most current and reliable information available, some physical properties, such as the boiling point and density, are based on predicted values due to a lack of experimentally determined data in the public domain. Spectroscopic data from closely related analogs are provided for comparative analysis.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 685126-88-9 | [1] |

| Molecular Formula | C₉H₈BrF₃O | [1] |

| Molecular Weight | 269.06 g/mol | [1] |

| Appearance | Light yellow to light brown solid | N/A |

| Melting Point | 34-37 °C | [1] |

| Boiling Point (Predicted) | 235.5 ± 40.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.524 ± 0.06 g/cm³ | N/A |

| Solubility | Insoluble in water | [1] |

| Storage | 2-8°C under an inert atmosphere | N/A |

Spectroscopic Characterization: An Analog-Based Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogs, the anticipated ¹H NMR spectrum in CDCl₃ would likely exhibit a singlet for the methoxy protons around 3.9 ppm, a singlet for the benzylic methylene protons in the region of 4.5-4.7 ppm, and a series of multiplets in the aromatic region (approximately 6.9-7.5 ppm) corresponding to the three protons on the substituted benzene ring.

The ¹³C NMR spectrum is expected to show signals for the methoxy carbon around 56 ppm, the benzylic carbon in the range of 30-35 ppm, and aromatic carbons between 110-160 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹), C=C stretching for the aromatic ring (approximately 1600-1450 cm⁻¹), and strong C-O stretching for the methoxy group (around 1250 cm⁻¹). The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the 1350-1100 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region (around 600-500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine atom to form a stable benzyl cation.

Safety and Handling: A Self-Validating System

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is a corrosive and lachrymatory substance and requires strict adherence to safety protocols.

Hazard Identification:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary for larger quantities.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Synthetic Applications and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is central to its utility in constructing more complex molecular architectures.

N-Alkylation Reactions: A Cornerstone of Drug Discovery

The introduction of substituted benzyl groups onto nitrogen-containing scaffolds is a common strategy in medicinal chemistry to modulate pharmacological activity. This compound is an effective reagent for the N-alkylation of primary and secondary amines.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction. The choice of base can influence the reaction rate and selectivity, with cesium carbonate often providing faster reactions due to its greater solubility in organic solvents.

-

Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), is ideal for Sₙ2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature Control: The reaction temperature is a critical parameter to control. While gentle heating can accelerate the reaction, excessive heat can lead to side reactions and decomposition. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Illustrative Experimental Workflow: N-Alkylation

Caption: General workflow for N-alkylation reactions.

O-Alkylation and C-Alkylation Reactions

In addition to amines, this compound can be used to alkylate other nucleophiles such as phenols (O-alkylation) and enolates (C-alkylation), further expanding its synthetic utility. The principles guiding the choice of base and solvent are similar to those for N-alkylation, with stronger bases like sodium hydride (NaH) often required for the deprotonation of less acidic nucleophiles.

Detailed Experimental Protocol: N-Alkylation of a Primary Amine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle with temperature control

-

Thin-layer chromatography (TLC) supplies

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).

-

Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by TLC.

-

Upon completion of the reaction (as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

Self-Validating System: The success of the reaction can be validated at multiple stages. TLC monitoring confirms the consumption of starting materials and the formation of a new, less polar product. Successful extraction and work-up will result in a crude product that can be characterized by NMR to confirm the presence of the newly introduced 2-methoxy-5-(trifluoromethyl)benzyl group. Finally, purification by column chromatography should yield a product with a sharp melting point (if solid) and clean spectroscopic data.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, make it a powerful tool for medicinal chemists and drug development professionals. By understanding its physical properties, adhering to strict safety protocols, and applying sound mechanistic principles to reaction design, researchers can effectively leverage this compound to advance their scientific objectives.

References

-

PubChemLite. This compound. [Link]

-

PubChemLite. 2-methoxy-5-(trifluoromethoxy)benzyl bromide. [Link]

-

Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]

-

Wilson, J. T., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8214–8218. [Link]

-

Wilson, J. T., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health. [Link]

-

Wilson, J. T., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. ACS Publications. [Link]

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). dCollection. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents.

-

Chemdad. This compound. [Link]

-

ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-(trifluoromethyl)benzyl bromide

Introduction

2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a methoxy ether, a trifluoromethyl group, and a benzylic bromide—on a benzene scaffold creates a unique electronic environment. An unambiguous characterization of this molecule is paramount for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, serves as the primary analytical tool for its structural elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, interpreting the spectral data through the lens of fundamental chemical principles and established experimental practices.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first identify the non-equivalent proton environments within the molecule. The structure of this compound contains five distinct sets of protons:

-

Methoxy Protons (-OCH₃): Three equivalent protons of the methyl group.

-

Benzylic Protons (-CH₂Br): Two equivalent protons of the bromomethyl group.

-

Aromatic Proton H-3: A single proton on the aromatic ring, positioned ortho to the methoxy group.

-

Aromatic Proton H-4: A single proton on the aromatic ring, positioned meta to the methoxy group and ortho to the trifluoromethyl group.

-

Aromatic Proton H-6: A single proton on the aromatic ring, positioned ortho to both the methoxy and bromomethyl groups and meta to the trifluoromethyl group.

The interplay of electronic effects from the substituents dictates the precise chemical shift of each of these protons.

Figure 1: Molecular structure and key proton environments.

Theoretical Analysis of Substituent Electronic Effects

The chemical shift (δ) of each proton is primarily influenced by the local electron density, which is modulated by the inductive (-I) and resonance (+R/-R) effects of the substituents.

-

Methoxy Group (-OCH₃): This group exerts a weak, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its dominant influence is a strong, electron-donating resonance effect (+R) via the oxygen's lone pairs. This results in significant shielding (an upfield shift to a lower δ value) for protons at the ortho (H-3) and para (H-6, relative to the OCH₃) positions.[1][2] The methoxy protons themselves typically appear as a sharp singlet in the 3.0-4.0 ppm range.[3]

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is almost exclusively inductive (-I), causing significant deshielding (a downfield shift to a higher δ value) of nearby protons, particularly those in the ortho positions (H-4 and H-6).[4][5]

-

Bromomethyl Group (-CH₂Br): This group is moderately electron-withdrawing via induction (-I), which will deshield the adjacent aromatic proton (H-6). The benzylic protons (-CH₂Br) are themselves deshielded by the adjacent aromatic ring and the electronegative bromine atom, typically appearing in the 4.4-4.6 ppm region.[6][7]

Predicted Aromatic Signal Pattern: Based on the synergy of these effects, we can predict the relative chemical shifts of the aromatic protons:

-

H-3: Strongly shielded by the ortho -OCH₃ group and only weakly deshielded by the meta -CF₃ group. This proton is expected to be the most upfield of the aromatic signals.

-

H-4: Strongly deshielded by the ortho -CF₃ group. This proton should appear significantly downfield.

-

H-6: Deshielded by the ortho -CH₂Br group and the meta -CF₃ group. This proton is also expected to be downfield, likely near H-4.

Quantitative ¹H NMR Data and Peak Assignment

The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.55 | 1H | d | ~ 2.1 | H-6 |

| ~ 7.48 | 1H | dd | ~ 8.5, 2.1 | H-4 |

| ~ 6.94 | 1H | d | ~ 8.5 | H-3 |

| ~ 4.51 | 2H | s | - | -CH₂Br |

| ~ 3.90 | 3H | s | - | -OCH₃ |

Detailed Peak-by-Peak Analysis:

-

δ ~ 7.55 ppm (H-6): This signal, integrating to one proton, appears as a doublet due to coupling with H-4 (meta-coupling, ⁴J), which typically has a small coupling constant (2-3 Hz). Its downfield position is consistent with the combined deshielding effects from the adjacent -CH₂Br group and the meta -CF₃ group.

-

δ ~ 7.48 ppm (H-4): This signal also integrates to one proton and is observed as a doublet of doublets. This splitting pattern arises from coupling to H-3 (ortho-coupling, ³J), with a larger coupling constant of ~8.5 Hz, and to H-6 (meta-coupling, ⁴J) with a smaller coupling constant of ~2.1 Hz. Its significant downfield shift is a direct result of being ortho to the potent electron-withdrawing -CF₃ group.[4]

-

δ ~ 6.94 ppm (H-3): This signal, integrating to one proton, is the most upfield of the aromatic protons. It appears as a doublet due to ortho-coupling with H-4 (³J ≈ 8.5 Hz). This pronounced upfield shift (shielding) is the classic signature of a proton positioned ortho to an electron-donating methoxy group.[1]

-

δ ~ 4.51 ppm (-CH₂Br): This sharp singlet integrates to two protons and is characteristic of benzylic protons adjacent to an electronegative atom like bromine.[6][7] The absence of coupling indicates no adjacent non-equivalent protons.

-

δ ~ 3.90 ppm (-OCH₃): This singlet, integrating to three protons, is the signature of the methoxy group.[3] Its chemical shift is typical for an aryl methyl ether.

Standardized Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be adhered to.

A. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), using a pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm). Note: Many commercially available deuterated solvents already contain TMS.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

B. Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)

-

Insertion and Locking: Insert the sample into the NMR spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

Parameter Setup:

-

Experiment: Select a standard 1D proton experiment.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 8 to 16 scans for a sufficiently high signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

-

-

Acquisition: Start the data acquisition.

C. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert it into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and provides a clear fingerprint for its structural verification. The key diagnostic features are the characteristic singlets for the methoxy (~3.90 ppm) and benzylic (~4.51 ppm) protons, and the distinct downfield pattern of the three aromatic protons, whose chemical shifts and coupling patterns are governed by the powerful and opposing electronic effects of the methoxy and trifluoromethyl substituents. This guide provides the foundational knowledge for researchers to confidently identify this compound and assess its purity in complex reaction mixtures.

References

- Kolehmainen, E., & Knuutinen, J. (1987). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Magnetic Resonance in Chemistry.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethyl

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

- Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Lee, J. H., & Lee, J. J. (2013). ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Retrieved from [Link]

-

Brown, D. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved from [Link]

- Pretorius, J., & van Otterlo, W. (2018). Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Magnetic Resonance in Chemistry.

- Supporting Information for "A General Method for the Synthesis of Phosphonium Boron

-

Benzylbromide - Optional[¹H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Chemical shifts. UCL. Retrieved from [Link]

- Supplementary Information for "Continuous Flow Benzylic Bromin

Sources

Introduction: The Significance of 2-Methoxy-5-(trifluoromethyl)benzyl bromide

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Methoxy-5-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar compounds. This document offers a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation.

This compound is a substituted aromatic compound of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and materials. Its unique substitution pattern, featuring an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a reactive bromomethyl group, creates a distinct electronic environment around the benzene ring. ¹³C NMR spectroscopy is an indispensable tool for confirming the structure of this molecule, offering precise information about the carbon skeleton.[1][2] The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make the technique less sensitive than ¹H NMR, but the information obtained is highly valuable for unambiguous structural verification.[1]

This guide will delve into the theoretical basis for predicting the ¹³C NMR spectrum of this compound, provide a detailed experimental protocol for acquiring high-quality data, and present a thorough interpretation of the expected spectral features.

Theoretical Principles and Spectral Prediction

The chemical shift of each carbon atom in this compound is influenced by the electronic effects of the three substituents on the benzene ring. Understanding these effects is crucial for accurate spectral assignment.

-

Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing inductively but is a strong electron-donating group through resonance. This resonance effect increases electron density primarily at the ortho and para positions, causing a significant upfield shift (lower ppm) for these carbons. The methoxy carbon itself typically appears in the 55-62 ppm range.[3][4]

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect deshields the attached carbon (C-5) and other carbons in the ring, causing them to shift downfield (higher ppm).[5] The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[6]

-

Bromomethyl Group (-CH₂Br): The bromine atom is electronegative and will deshield the attached benzylic carbon. The substituent effect of the bromomethyl group on the aromatic ring carbons is generally less pronounced than that of the methoxy or trifluoromethyl groups.[7] The benzylic carbon typically resonates in the range of 30-35 ppm.

Predicted ¹³C NMR Chemical Shifts

Based on these principles and data from similar substituted benzenes, the following table summarizes the predicted chemical shifts for each carbon in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Multiplicity (Coupled to ¹⁹F) | Justification |

| C-1 | ~129 | Singlet | Singlet | Quaternary carbon, influenced by both -CH₂Br and -OCH₃ groups. |

| C-2 | ~158 | Singlet | Singlet | Quaternary carbon attached to the strongly shielding -OCH₃ group. |

| C-3 | ~112 | Doublet | Singlet | Shielded by the ortho -OCH₃ group. |

| C-4 | ~128 | Doublet | Quartet (small ⁴JCF) | Influenced by the meta -OCH₃ and ortho -CF₃ groups. |

| C-5 | ~125 | Singlet | Quartet (²JCF) | Quaternary carbon attached to the electron-withdrawing -CF₃ group. |

| C-6 | ~118 | Doublet | Quartet (³JCF) | Shielded by the para -OCH₃ group and deshielded by the meta -CF₃ group. |

| -CH₂Br | ~32 | Triplet | Singlet | Benzylic carbon attached to an electronegative bromine atom. |

| -OCH₃ | ~56 | Quartet | Singlet | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |

| -CF₃ | ~124 | Singlet | Quartet (¹JCF) | Carbon directly bonded to three fluorine atoms.[8][9] |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other conditions.

The relationship between the substituents and their influence on the aromatic carbons can be visualized as follows:

Caption: Influence of substituents on the ¹³C chemical shifts of the aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum requires careful sample preparation and parameter optimization.[1]

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound.[10] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[10][11] Higher concentrations can lead to faster acquisition times but may also increase viscosity and broaden lines.

-

Filtration: To ensure magnetic field homogeneity, the solution should be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling for good signal-to-noise. |

| Solvent | CDCl₃ | Common solvent with a known signal at δ 77.16 ppm for referencing. |

| Temperature | 298 K | Standard ambient temperature. |

| Acquisition Time (AQ) | 1-2 s | A sufficient duration to resolve sharp peaks. |

| Relaxation Delay (D1) | 2 s | Allows for adequate relaxation of most carbon nuclei between scans. For quantitative analysis, a longer delay (5 x T₁) is necessary.[1] |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | A standard range that covers most organic compounds. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to δ 77.16 ppm.

-

Peak Picking: Identify and label all significant peaks in the spectrum.

The overall experimental workflow can be visualized as follows:

Caption: Workflow for ¹³C NMR analysis.

Advanced NMR Techniques

For unambiguous assignment of all carbon signals, especially the closely spaced aromatic peaks, advanced NMR experiments are highly recommended.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for determining the multiplicity of each carbon signal. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 spectrum will only show CH signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons.[13] It provides a clear map of all C-H one-bond connectivities, greatly simplifying the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart.[1] It is essential for assigning quaternary carbons by correlating them with nearby protons. For example, the quaternary carbon C-1 would show correlations to the protons of the -CH₂Br group.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon framework. A thorough understanding of substituent effects allows for a confident prediction and interpretation of the spectrum. By following the detailed experimental protocol and employing advanced 2D NMR techniques like HSQC and HMBC, researchers can achieve complete and unambiguous structural verification. This guide serves as a robust framework for scientists working with this compound and its analogues, ensuring data integrity and facilitating downstream applications in drug discovery and materials science.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 511-21. [Link]

- InfoSheet: NMR sample preparation. (n.d.).

- Measuring methods available and examples of their applications: 13C NMR. (n.d.).

- Supporting Information for various organic compounds containing trifluoromethyl groups. (n.d.).

- How to Prepare Samples for NMR. (n.d.). Retrieved from a university's chemistry department guidelines.

- Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". (n.d.).

- 13-C NMR Protocol for beginners. (n.d.). Retrieved from a university's instructional document.

-

NMR Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. [Link]

-

Papanikolaou, A. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series. [Link]

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? (2018). Quora. [Link]

-

Peterson, E. A., & Tius, M. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1602–1605. [Link]

-

Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. (n.d.). ResearchGate. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Methoxy group conformation effects on 13C NMR parameters. (n.d.). ResearchGate. [Link]

-

Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. [Link]

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from a university resource on NMR techniques.

-

Solved: Below is the 13C-NMR spectrum of 1,3-diethyl-5-methoxybenzene. (2022). Chegg.com. [Link]

-

Benzylbromide. (n.d.). SpectraBase. [Link]

- 13C NMR Chemical Shift Table. (n.d.).

-

Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). [Link]

-

NMR Prediction. (n.d.). ACD/Labs. [Link]

-

Electronic Supplementary Information (ESI) for... (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information for... (n.d.). Kobe University Repository. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. [Link]

-

Bullpitt, M., Kitching, W., Doddrell, D., & Adcock, W. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(5), 760–764. [Link]

-

Supporting Information for... (n.d.). Beilstein Journals. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. [Link]

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chegg.com [chegg.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry of 2-Methoxy-5-(trifluoromethyl)benzyl bromide

Introduction: Contextualizing the Analyte

2-Methoxy-5-(trifluoromethyl)benzyl bromide is a key reagent and building block in modern medicinal chemistry and drug development. Its trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, while the benzyl bromide moiety serves as a reactive handle for synthetic transformations. Accurate and reliable characterization of this compound is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, moving from foundational principles to detailed experimental protocols and data interpretation. The insights presented herein are designed to empower researchers and drug development professionals to develop robust analytical methods, troubleshoot common issues, and confidently interpret the resulting data.

Part 1: Foundational Principles for MS Analysis

The molecular structure of this compound (Chemical Formula: C₉H₈BrF₃O) presents a unique set of considerations for mass spectrometric analysis.[1] Its character is defined by a moderately non-polar, thermally sensitive nature and the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br). These features fundamentally dictate the optimal strategy for ionization and data interpretation.

The Challenge of Ionization

As a neutral molecule, this compound is not directly amenable to the most common ionization technique, Electrospray Ionization (ESI), which relies on analytes being pre-ionized in solution.[2] While adduct formation (e.g., [M+Na]⁺) is a possibility in ESI, its efficiency can be unpredictable and is highly dependent on mobile phase composition and purity.[3][4][5][6]

Hard ionization techniques like standard Electron Ionization (EI) can be too aggressive. While EI is excellent for creating reproducible fragmentation patterns for library matching, the high energy involved (typically 70 eV) can cause extensive fragmentation of the labile C-Br bond, potentially leading to a weak or absent molecular ion peak.[7][8][9] This complicates molecular weight confirmation.

Therefore, a "soft" ionization technique capable of handling neutral, thermally stable, and moderately non-polar compounds is ideal. Atmospheric Pressure Chemical Ionization (APCI) emerges as the most logical and effective choice.[2] APCI utilizes gas-phase ion-molecule reactions, typically initiated by a corona discharge, to gently ionize the analyte, favoring the formation of the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[2][10][11]

The Isotopic Signature: A Built-in Confirmation

A defining characteristic of any bromine-containing compound is its isotopic pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity are observed, separated by approximately 2 Daltons (Da). This A+2 peak is an invaluable diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[12][13]

Part 2: Experimental Design & Protocol

A robust analytical method requires careful consideration of sample preparation, liquid chromatography, and mass spectrometer settings. The following protocol is designed as a self-validating system for the analysis of this compound using LC-MS with an APCI source.

Sample and Mobile Phase Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Solution: Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: HPLC-grade methanol with 0.1% formic acid.

-

Causality: Formic acid is added to the mobile phase to provide a ready source of protons, promoting the formation of the [M+H]⁺ ion in the APCI source and improving chromatographic peak shape.

-

LC-MS Workflow Diagram

Sources

- 1. PubChemLite - this compound (C9H8BrF3O) [pubchemlite.lcsb.uni.lu]

- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 3. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Free radicals by mass spectrometry. VI. The bond dissociation energies of some methyl, allyl, and benzyl compounds by electron impact - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 9. rroij.com [rroij.com]

- 10. youtube.com [youtube.com]

- 11. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-Methoxy-5-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methoxy-5-(trifluoromethyl)benzyl bromide, a key building block in the synthesis of complex pharmaceutical and agrochemical molecules.[1] In the absence of an experimentally published spectrum, this document presents a detailed predictive analysis based on the well-established vibrational frequencies of its constituent functional groups: a 1,2,4-trisubstituted benzene ring, a methoxy group, a trifluoromethyl group, and a bromomethyl group. This guide will delve into the theoretical underpinnings of the expected spectral features, offer a detailed experimental protocol for acquiring a high-fidelity Fourier-Transform Infrared (FTIR) spectrum, and discuss the potential impact of synthetic impurities on spectral interpretation. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of this compound and Its Spectroscopic Characterization

This compound is a valuable reagent in organic synthesis, prized for its reactive benzyl bromide moiety that facilitates the introduction of the 2-methoxy-5-(trifluoromethyl)benzyl group into target molecules.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzene ring significantly influences the electronic properties and, consequently, the biological activity of the resulting compounds.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such organic compounds. It provides a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds.[2] For a molecule like this compound, IR spectroscopy serves several critical purposes:

-

Structural Verification: Confirming the presence of key functional groups.

-

Purity Assessment: Detecting the presence of starting materials, by-products, or degradation products.

-

Reaction Monitoring: Tracking the progress of reactions involving this reagent.

This guide will systematically deconstruct the expected IR spectrum of the title compound, providing a robust framework for its analysis and interpretation.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound can be understood by dissecting the molecule into its primary functional components and considering their characteristic vibrational frequencies.

Aromatic Ring Vibrations (C-H and C=C)

The 1,2,4-trisubstituted benzene ring gives rise to several distinct absorption bands:

-

Aromatic C-H Stretching: A weak to medium absorption is expected in the region of 3100-3000 cm⁻¹ .[3] The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an sp²-hybridized carbon.[4]

-

Aromatic C=C Stretching (In-Ring Vibrations): A series of medium to weak, sharp absorptions are anticipated between 1625-1450 cm⁻¹ . Typically, two bands are observed around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[5]

-

C-H Out-of-Plane Bending ("oop"): The substitution pattern on the benzene ring strongly influences the position of these strong absorption bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, a strong band is expected in the range of 890-800 cm⁻¹ .

Trifluoromethyl (CF₃) Group Vibrations

The trifluoromethyl group is a strong electron-withdrawing group and exhibits intense absorption bands due to the C-F bonds:

-

Asymmetric C-F Stretching: A very strong and broad absorption is predicted in the range of 1350-1120 cm⁻¹ .

-

Symmetric C-F Stretching: A strong absorption is also expected within the same general region, often overlapping with the asymmetric stretch. The presence of the strongly electronegative fluorine atoms leads to these high-frequency, high-intensity bands.

Methoxy (O-CH₃) and Ether (C-O) Linkage Vibrations

The methoxy group and its attachment to the aromatic ring contribute the following:

-

Aliphatic C-H Stretching (in -OCH₃): The methyl group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[6]

-

Aryl Alkyl Ether C-O Stretching: Aryl alkyl ethers display two characteristic C-O stretching bands.[7] An asymmetric stretch is expected around 1275-1200 cm⁻¹ , and a symmetric stretch is anticipated in the 1050-1010 cm⁻¹ region.[8][9] These are typically strong and sharp peaks.

Bromomethyl (-CH₂Br) Group Vibrations

The bromomethyl group introduces further characteristic absorptions:

-

Aliphatic C-H Stretching (in -CH₂Br): These will contribute to the absorption bands in the 2960-2850 cm⁻¹ region, alongside the methoxy C-H stretches.

-

CH₂ Bending (Scissoring): A medium intensity band is expected around 1450 cm⁻¹ .

-

C-Br Stretching: A medium to strong absorption is predicted in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹ .[10][11]

Summary of Predicted IR Absorption Bands

The following table summarizes the predicted key absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretching | Weak to Medium |

| 2960-2850 | Aliphatic C-H Stretching (-OCH₃, -CH₂Br) | Medium |

| 1625-1450 | Aromatic C=C In-Ring Stretching | Medium to Weak |

| 1450 | -CH₂- Bending (Scissoring) | Medium |

| 1350-1120 | C-F Stretching (Asymmetric and Symmetric) | Very Strong, Broad |

| 1275-1200 | Asymmetric Aryl-O-C Stretching | Strong |

| 1050-1010 | Symmetric Aryl-O-C Stretching | Strong |

| 890-800 | Aromatic C-H Out-of-Plane Bending (1,2,4-subst.) | Strong |

| 690-515 | C-Br Stretching | Medium to Strong |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. Given that this compound is a solid at room temperature, several methods are applicable. Attenuated Total Reflectance (ATR) is often the most convenient for solids, requiring minimal sample preparation.[12][13]

Attenuated Total Reflectance (ATR) Method

This technique is highly recommended due to its simplicity and reproducibility.[14]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide crystal

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for solid samples.[12][15]

Materials:

-

This compound (1-2 mg)

-

Dry, spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

Influence of Synthetic Route and Potential Impurities on the IR Spectrum

This compound is typically synthesized via the free-radical bromination of 2-methoxy-5-(trifluoromethyl)toluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.[16]

Caption: Synthetic pathway for this compound.

Potential impurities from this synthesis could include:

-

Unreacted Starting Material (2-methoxy-5-(trifluoromethyl)toluene): Its presence would be indicated by the absence of a strong C-Br stretching band and potentially a slightly different fingerprint region. The primary distinguishing feature would be the strong C-H stretching of the methyl group.

-

Dibrominated By-product (2-Methoxy-5-(trifluoromethyl)benzylidene bromide): This impurity would likely show a less intense C-H stretch in the aliphatic region and a modified fingerprint region.

-

Ring-Brominated Isomers: If reaction conditions are not strictly controlled to favor the free-radical pathway, electrophilic aromatic substitution could occur, leading to bromine substitution on the benzene ring.[17] This would result in a different C-H out-of-plane bending pattern in the 900-700 cm⁻¹ region, characteristic of a different substitution pattern.

-

1,2-diphenylethane derivative: A minor side product from the coupling of two benzyl radicals can sometimes be formed.[18] This would introduce additional complexity to the spectrum but is typically present in very small amounts.

The presence of these impurities would manifest as additional, unexpected peaks in the IR spectrum. A pure sample should exhibit a spectrum that aligns closely with the predicted absorptions detailed in Table 1. The "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to minor structural changes, making it invaluable for confirming the identity and purity of a sample when compared against a reference spectrum.[2][19]

Conclusion

The infrared spectrum of this compound is rich with information, providing a powerful tool for its identification and quality assessment. By understanding the characteristic vibrational frequencies of the aromatic ring, methoxy, trifluoromethyl, and bromomethyl groups, researchers can confidently interpret the spectrum to verify the structure of this important synthetic intermediate. Adherence to proper experimental protocols, such as the ATR-FTIR method, will ensure the acquisition of high-quality, reproducible data. Furthermore, an awareness of potential synthesis-related impurities and their spectral signatures is crucial for a thorough and accurate analysis in a drug development and research setting.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL: [Link])

-

The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017). (URL: [Link])

-

Ether Infrared spectra - Chemistry. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). (URL: [Link])

-

18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2019). (URL: [Link])

-

Sample preparation for FT-IR. (URL: [Link])

-

12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2023). (URL: [Link])

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). (URL: [Link])

-

Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023). (URL: [Link])

-

Charateristic IR Absorption of Benzene Derivatives. (URL: [Link])

-

FTIR Sample Handling Buyer's Guide | Labcompare.com. (2021). (URL: [Link])

-

18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024). (URL: [Link])

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (URL: [Link])

-

Interpreting IR Spectra - Chemistry Steps. (URL: [Link])

-

IR Spectroscopy Tutorial: Aromatics. (URL: [Link])

-

the fingerprint region - infra-red spectra - Chemguide. (URL: [Link])

-

What is the major product when toluene reacts with bromine using cyclohexane as the solvent? - Quora. (2023). (URL: [Link])

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). (URL: [Link])

-

Infrared Spectrometry - MSU chemistry. (URL: [Link])

-

Chapter 3 Worked Problem 1 - Oregon State University. (2020). (URL: [Link])

-

When toluene is used in free radical bromination, a very small amount of product is formed that... - Homework.Study.com. (URL: [Link])

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1994). Science, 263(5144), 203-5. (URL: [Link])

-

An Empirical IR Frequency Map for Ester C=O Stretching Vibrations - ResearchGate. (URL: [Link])

-

How does an electron withdrawing group affect a benzene ring? - Quora. (2022). (URL: [Link])

-

IR: alkyl halides - Organic Chemistry at CU Boulder. (URL: [Link])

-

Toluene - Wikipedia. (URL: [Link])

-

Infrared Spectroscopy. (URL: [Link])

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020). (URL: [Link])

-

2-methoxy-5-(trifluoromethoxy)benzyl bromide (C9H8BrF3O2) - PubChemLite. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

13.12: The Position of an Absorption Band is Affected by Electron Delocalization, Election Donation and Withdrawal, and Hydrogen Bonding - Chemistry LibreTexts. (2014). (URL: [Link])

-

Inductive Effects of Alkyl Groups - Chemistry LibreTexts. (2023). (URL: [Link])

-

Effect of an electron withdrawing group in a benzyl cation - YouTube. (2022). (URL: [Link])

-

Effect of an electron withdrawing group in a benzyl cation (video) | Khan Academy. (URL: [Link])

-

This compound One Chongqing Chemdad Co. (URL: [Link])

-

Infrared Spectroscopy - Chemistry LibreTexts. (2020). (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jascoinc.com [jascoinc.com]

- 13. labcompare.com [labcompare.com]

- 14. edinst.com [edinst.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Toluene - Wikipedia [en.wikipedia.org]

- 17. quora.com [quora.com]

- 18. homework.study.com [homework.study.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethyl)benzyl bromide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-5-(trifluoromethyl)benzyl bromide. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and the known influence of its constituent functional groups. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data tailored to their specific applications. This guide is intended to serve as a vital resource for scientists engaged in synthetic chemistry, drug discovery, and materials science where this compound is a key intermediate.

Introduction: The Significance of a Functionalized Benzyl Bromide

This compound is a substituted aromatic halide of increasing importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[] Its utility stems from the reactive benzylic bromide, which is a versatile handle for introducing the 2-methoxy-5-(trifluoromethyl)benzyl moiety into a target structure. The electronic properties conferred by the methoxy and trifluoromethyl groups can significantly influence the biological activity and physicochemical properties of the final compound.[2][3][4]

A thorough understanding of the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and formulation strategies. This guide will first deconstruct the molecular features of this compound to predict its behavior in various solvent classes and then provide a robust methodology for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of this compound, a preliminary examination of its known physicochemical properties is essential.

| Property | Value/Description | Source(s) |

| CAS Number | 685126-88-9 | [5][6] |

| Molecular Formula | C₉H₈BrF₃O | [7] |

| Molecular Weight | 269.06 g/mol | [8] |

| Appearance | Light yellow to light brown solid | [9] |

| Melting Point | 34-37 °C | [9] |

| Water Solubility | Insoluble | [9] |

| Predicted XlogP | 3.3 | [7] |

The molecule's structure is key to its solubility profile. It is comprised of three main components: a benzene ring, a reactive bromomethyl group, and two electronically influential substituents—a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃).

The general principle of "like dissolves like" is the foundational concept for predicting solubility.[10] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of the contributions from its functional groups.

-

Benzene Ring and Bromomethyl Group : The core benzyl bromide structure is predominantly non-polar, favoring dissolution in non-polar and moderately polar solvents.

-

Methoxy Group (-OCH₃) : The ether linkage introduces some polarity and the potential for weak hydrogen bond acceptance.

-

Trifluoromethyl Group (-CF₃) : This group is highly lipophilic and electron-withdrawing.[2][11] The introduction of a -CF₃ group to an aromatic compound generally increases its lipophilicity and can enhance solubility in non-polar organic solvents.[12]